N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide
CAS No.: 1407180-81-7
VCID: VC2768405
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Potential Biological ActivitiesWhile specific biological activities of N-(1-Acetyl-2-oxoindolin-5-yl)ethanesulfonamide are not well-documented, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, or other pharmacological effects. Sulfonamides, in general, are known for their antibacterial properties, acting by inhibiting folic acid synthesis in bacteria. The indolinone moiety can also contribute to various biological activities, depending on its substitution pattern. Research Findings and ChallengesCurrently, there is a lack of detailed research findings specifically on N-(1-Acetyl-2-oxoindolin-5-yl)ethanesulfonamide. This gap highlights the need for further investigation into its potential applications and biological effects. Research in related fields, such as the development of selective inhibitors for various enzymes (e.g., histone deacetylases), demonstrates the importance of exploring novel compounds with unique structural features . Future DirectionsFuture studies should focus on synthesizing and characterizing N-(1-Acetyl-2-oxoindolin-5-yl)ethanesulfonamide to explore its pharmacological properties. This could involve in vitro assays to assess antimicrobial activity, anti-inflammatory effects, or other potential therapeutic applications. Additionally, computational models could be employed to predict its binding affinity to specific biological targets, guiding further experimental validation. |
---|---|
CAS No. | 1407180-81-7 |
Product Name | N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide |
Molecular Formula | C12H14N2O4S |
Molecular Weight | 282.32 g/mol |
IUPAC Name | N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide |
Standard InChI | InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3 |
Standard InChIKey | GXGDXQDSAZGKKR-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C |
Canonical SMILES | CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C |
PubChem Compound | 101043495 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume